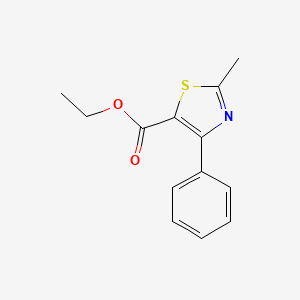

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by esterification with ethyl chloroformate. The reaction conditions often require a base such as potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Types of Reactions:

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate has demonstrated a range of biological activities:

- Anticancer Properties : Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer activity. For instance, studies have shown that modifications in the thiazole structure can enhance selectivity against various cancer cell lines, such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

- Antiviral Activity : Some derivatives of thiazole compounds have been evaluated for their antiviral properties. In particular, studies have indicated that specific modifications can lead to enhanced efficacy against viral infections .

- Carbonic Anhydrase Inhibition : Recent studies have explored the inhibitory effects of thiazole derivatives on carbonic anhydrase enzymes, which play crucial roles in physiological processes. The structure-activity relationship (SAR) studies suggest that certain substituents on the thiazole ring are essential for optimal inhibitory activity .

Pharmaceutical Applications

Given its biological activities, this compound is being investigated for several pharmaceutical applications:

- Cancer Treatment : The compound's ability to target cancer cells makes it a candidate for further development in anticancer therapies.

- Antiviral Drugs : Its potential as an antiviral agent could lead to the development of new medications aimed at treating viral infections.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound may also find applications in agrochemicals:

- Pesticides and Herbicides : The biological activity of thiazole derivatives can be harnessed to develop new pesticides or herbicides that are effective against specific pests or weeds while minimizing environmental impact.

Case Studies

Several case studies have documented the efficacy of this compound:

- Anticancer Efficacy Study : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction compared to standard treatments like cisplatin .

- Inhibition of Carbonic Anhydrase : A series of thiazole derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase III, with some compounds showing potent activity due to specific structural features .

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring is known to interact with biological macromolecules, disrupting their normal function and leading to cell death in the case of antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Used as a pharmaceutical intermediate with similar synthetic routes.

2,4-Disubstituted thiazoles: These compounds also exhibit antimicrobial and antifungal activities, but with different substitution patterns on the thiazole ring.

Uniqueness: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Biologische Aktivität

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound features a thiazole ring that includes both sulfur and nitrogen atoms. This structural characteristic contributes to its diverse biological activities. The compound is synthesized through various methods, typically involving the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea, followed by esterification reactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For instance, a study highlighted its potential as an antibiotic candidate due to its ability to inhibit the growth of pathogenic microorganisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cytotoxicity assays against liver carcinoma cell lines (HEPG2), derivatives of this compound showed promising results with IC50 values indicating effective inhibition of cell viability . Table 1 summarizes the cytotoxic effects observed in various studies:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring facilitates binding to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may disrupt metabolic pathways essential for microbial survival or cancer cell proliferation .

Case Studies

Study on Antiflaviviral Activity

A notable investigation assessed the antiflaviviral properties of thiazole derivatives, including this compound. The study utilized a yellow fever virus luciferase assay to evaluate viral replication inhibition. Compounds demonstrating over 50% inhibition at a concentration of 50 µM were further analyzed for their effective concentration (EC50) values .

Cytotoxicity Evaluation

In another study focusing on anticancer activity, various thiazole derivatives were tested against several cancer cell lines. The results indicated that modifications in the substitution patterns significantly influenced cytotoxicity profiles. This compound was among the compounds that exhibited substantial cytotoxic effects against HEPG2 cells .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains phenyl group enhancing lipophilicity | Antimicrobial, anticancer |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Different substitution pattern on thiazole ring | Anticancer |

| 2,4-disubstituted thiazoles | Varying substituents lead to different activities | Antimicrobial |

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility and introducing reactive sites for further functionalization.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H₂O, 80–90°C | 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | 85–90% | |

| Basic (NaOH, aqueous ethanol) | 10% NaOH, ethanol, 40°C | Sodium salt of the carboxylic acid | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves saponification, forming a carboxylate intermediate.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Substituents like halogens or amines can be introduced for further derivatization.

| Reagents | Conditions | Products | Applications | Reference |

|---|---|---|---|---|

| Ammonia | Ethanol, 70°C, 12h | 5-Carboxy-2-methyl-4-phenylthiazole-2-amine | Precursor for bioactive agents | |

| Alkyl/aryl halides | K₂CO₃, DMF, 80–85°C | Alkylated/arylated thiazole derivatives | Drug synthesis |

Key Observation :

-

Methyl and phenyl groups at positions 2 and 4 sterically hinder substitution at adjacent sites, directing reactivity to the 5-carboxylate position.

Electrophilic Aromatic Substitution on the Phenyl Ring

The para-substituted phenyl ring undergoes electrophilic substitution, enabling halogenation or nitration for structural diversification.

Structural Impact :

-

Electron-withdrawing groups (e.g., nitro) deactivate the ring, while electron-donating groups (e.g., methoxy) enhance reactivity at specific positions .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the thiazole ring undergoes cleavage or rearrangement, producing open-chain or fused heterocycles.

| Reagents | Conditions | Products | Mechanism | Reference |

|---|---|---|---|---|

| H₂O₂, acetic acid | 100°C, 6h | Sulfoxide intermediates | Oxidation-induced ring opening | |

| LiAlH₄ | THF, 0°C to reflux | Dihydrothiazole derivatives | Reduction of the thiazole ring |

Applications :

-

Ring-opening products serve as intermediates for synthesizing sulfonamides or thioureas.

Functionalization via Alkylation/Acylation

The methyl group and ester oxygen are sites for alkylation or acylation, enhancing molecular complexity.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 25°C, 4h | Acetylated ester derivative | 65% | |

| Methyl iodide | NaH, THF, 0°C to 25°C | Methoxycarbonyl analog | 72% |

Synthetic Utility :

-

Acylation improves lipophilicity, aiding in drug delivery systems.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding structural diversity.

| Catalyst | Conditions | Products | Applications | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl-thiazole conjugates | Antimicrobial agents |

Research Findings :

Eigenschaften

IUPAC Name |

ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLMXNFHHFDVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427887 | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32043-95-1 | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.